molecular formula C18H12ClN5 B055894 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine CAS No. 124522-11-8

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine

Cat. No. B055894
CAS RN: 124522-11-8
M. Wt: 333.8 g/mol
InChI Key: CHFPQLKNWYOHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Scientific Research Applications

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has also been studied for its potential applications in cancer treatment, as it has been found to possess significant cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine involves the inhibition of key enzymes and metabolic pathways in bacterial, fungal, and viral cells. It has been found to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, leading to the inhibition of DNA replication and cell division. Additionally, it has also been found to inhibit the activity of RNA polymerase in fungal cells, leading to the inhibition of RNA synthesis and cell growth.
Biochemical and physiological effects:
2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine has been found to exhibit significant biochemical and physiological effects in various organisms. It has been found to cause DNA damage and oxidative stress in bacterial cells, leading to cell death. Additionally, it has also been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine in lab experiments include its high potency, broad-spectrum antimicrobial activity, and significant cytotoxicity against cancer cells. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine. These include the development of new derivatives and analogs with improved potency, solubility, and selectivity. Additionally, further studies are needed to investigate its potential applications in other fields, such as agriculture and environmental science. Finally, more research is needed to understand its mechanism of action and potential side effects, in order to optimize its use in various applications.

Synthesis Methods

The synthesis of 2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine involves the reaction of 2-chloro-3-formylcyclopent-1-ene with malononitrile and 2,2-dicyanoethane in the presence of pyridine as a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired product.

properties

CAS RN

124522-11-8

Product Name

2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine

Molecular Formula

C18H12ClN5

Molecular Weight

333.8 g/mol

IUPAC Name

2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclopent-2-en-1-ylidene]methyl]propanedinitrile;pyridine

InChI

InChI=1S/C13H7ClN4.C5H5N/c14-13-11(3-9(5-15)6-16)1-2-12(13)4-10(7-17)8-18;1-2-4-6-5-3-1/h3-4,9H,1-2H2;1-5H/b11-3+;

InChI Key

CHFPQLKNWYOHDF-UHFFFAOYSA-N

Isomeric SMILES

C\1CC(=C(/C1=C/C(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

SMILES

C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

Canonical SMILES

C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1

synonyms

(2-chloro-3-(2,2-dicyanoethenyl)-2-cyclopentene-1-ylidene)-2,2-dicyanoethane pyridinium salt
AB 633
albumin blue 633

Origin of Product

United States

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